molecular formula C10H15N3O2 B3158202 N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide CAS No. 856437-44-0

N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide

Cat. No.: B3158202
CAS No.: 856437-44-0
M. Wt: 209.24 g/mol
InChI Key: NJDCEXWZAGJLIM-UHFFFAOYSA-N
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Description

Contextualizing N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide within Nicotinamide (B372718) and Isonicotinamide (B137802) Chemistry

This compound belongs to the family of pyridinecarboxamides. This family includes two well-known isomers: nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide). The position of the carboxamide group on the pyridine (B92270) ring is a critical determinant of the molecule's chemical and biological properties.

Isonicotinamide (Pyridine-4-carboxamide): This isomer is a key structural motif in several well-known compounds and is actively researched for its ability to form co-crystals with active pharmaceutical ingredients (APIs), potentially improving their physical properties like solubility and stability. researchgate.netacs.org The pyridine nitrogen in isonicotinamide is a strong hydrogen bond acceptor, making it a valuable component in crystal engineering. researchgate.net

Nicotinamide (Pyridine-3-carboxamide): Also known as niacinamide, this compound is a form of vitamin B3. It is a vital component of coenzymes like nicotinamide adenine (B156593) dinucleotide (NAD). Beyond its biological role, nicotinamide and its derivatives are explored in medicinal chemistry for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. nih.govrsc.org

The subject compound, this compound, is a derivative of the isonicotinamide core. The "N-" designation indicates that the substituent group, a 2-(2-Hydroxy-ethylamino)-ethyl chain, is attached to the nitrogen atom of the amide group. This substitution transforms the primary amide of isonicotinamide into a more complex secondary amine and alcohol-containing structure, which would be expected to significantly alter its physicochemical properties, such as polarity, solubility, and its potential to interact with biological targets.

Table 1: Basic Properties of this compound

Property Value
CAS Number 856437-44-0
Molecular Formula C10H15N3O2

| Synonyms | 4-Pyridinecarboxamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- |

Note: This data is compiled from chemical supplier databases. No experimental research data was found in the literature.

Overview of Contemporary Research Trajectories for Amide-Containing Chemical Entities

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of proteins and appearing in approximately 25% of all marketed pharmaceutical drugs. researchgate.net Consequently, research into amide-containing molecules is a dynamic and ever-expanding field.

Contemporary research trajectories focus on several key areas:

Novel Synthesis Methods: A primary goal in modern organic chemistry is the development of greener, more efficient, and versatile methods for forming amide bonds. researchgate.net Traditional methods often require harsh conditions or the use of coupling reagents that generate significant waste. luxembourg-bio.com Current research emphasizes catalytic methods, including those that can proceed in environmentally friendly solvents like water, to streamline the synthesis of complex amides. nih.govrsc.org

Medicinal Chemistry and Drug Discovery: The stability of the amide bond and its ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Researchers are constantly synthesizing and evaluating new amide-containing molecules for a vast range of therapeutic targets. Nicotinamide and isonicotinamide derivatives, for instance, are being investigated as potential anticancer, antitubercular, and anti-inflammatory agents. chemicalbook.comnih.govnih.gov

Materials Science: The ability of amides to form strong, directional hydrogen bonds is exploited in materials science. Isonicotinamide, for example, is widely used as a "co-former" in the development of pharmaceutical co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. researchgate.netacs.orgresearchgate.net This can be used to modify the physical properties of an active pharmaceutical ingredient without altering its chemical structure.

Due to the absence of specific research literature on This compound , no detailed research findings can be provided for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-8-7-12-5-6-13-10(15)9-1-3-11-4-2-9/h1-4,12,14H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDCEXWZAGJLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for N 2 2 Hydroxy Ethylamino Ethyl Isonicotinamide and Analogous Compounds

Established Synthetic Pathways for Substituted Isonicotinamides and Related Structures

The formation of the amide bond between the isonicotinic acid core and a suitable amine is the cornerstone of synthesizing the target compound and its analogues. Both conventional and modern energy-input methods are employed to achieve this transformation.

The traditional synthesis of N-substituted amides, including isonicotinamides, is typically conducted in the solution phase. This method relies on the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by an amine. A common and straightforward approach involves converting the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, nicotinic acid can be treated with thionyl chloride to furnish nicotinoyl chloride, a highly reactive intermediate ready to react with an amine. mdpi.com

Another widely used strategy in amide bond formation is the use of coupling agents, a cornerstone of peptide synthesis. luxembourg-bio.com Carbodiimides are frequently used to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. This intermediate can then be captured by a hydroxylamine derivative to generate a more stable active ester, which subsequently reacts with the desired amine to form the amide bond with high efficiency. luxembourg-bio.com Solid-phase synthesis (SPS) methodologies have also been adapted for creating N-substituted peptide amides, where an amino acid is anchored to a resin support and the peptide chain is built sequentially. luxembourg-bio.comgoogle.com

A specific example for a related compound, N-(2-hydroxyethyl)nicotinamide, involves reacting nicotinic acid ethyl ester with 2-aminoethanol. This process can be carried out by heating a mixture of the two reactants, potentially in a solvent-free manner, to yield the final amide product. google.com

To overcome the often long reaction times and moderate yields of conventional heating methods, microwave-assisted organic synthesis has emerged as a powerful tool for N-acylation reactions. This technique significantly accelerates reaction rates, often reducing completion times from hours or days to mere minutes. researchgate.netirb.hrsphinxsai.com

In the synthesis of various isonicotinamide (B137802) derivatives, microwave irradiation has been shown to produce yields up to eight times higher than those achieved through conventional heating methods. researchgate.netirb.hr For example, the synthesis of certain pyrazole derivatives from isonicotinohydrazide, which traditionally required 6-12 hours, was completed in just 2-4 minutes under microwave irradiation. sphinxsai.com This rapid and efficient heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for isonicotinamide derivatives, highlighting the substantial improvements in reaction time and yield.

Compound TypeSynthesis MethodReaction TimeYield (%)Reference
Quaternary Isonicotinamide SaltsConventional (Heating at 60 °C)25 hours15-65% irb.hr
Quaternary Isonicotinamide SaltsMicrowave-Assisted (Ethanol/Acetone)10 minutesHigher than conventional irb.hr
Isonicotinoyl-Pyrazol DerivativesConventional6-12 hoursNot specified sphinxsai.com
Isonicotinoyl-Pyrazol DerivativesMicrowave-Assisted2-4 minutesNot specified sphinxsai.com

Derivatization and Functionalization Strategies for the N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide Scaffold

Creating the specific this compound molecule and exploring its chemical space requires targeted strategies for introducing the side chain and modifying the core structure.

The side chain of the target molecule is N-(2-hydroxyethyl)ethylenediamine. The synthesis of this and other ethyleneamines is well-established, primarily through two major industrial routes: the reaction of ethylene dichloride (EDC) with ammonia (B1221849) and the reductive amination of monoethanolamine (MEA). google.com A greener alternative is the catalytic amination of ethylene glycol. nih.gov These processes yield a mixture of ethyleneamines, including the desired precursor. google.comnih.gov

Once the N-(2-hydroxyethyl)ethylenediamine is obtained, it can be coupled with activated isonicotinic acid (as described in section 2.1.1) to form the final product. Alternatively, the hydroxyethyl (B10761427) group can be introduced by reacting an isonicotinamide derivative containing a primary or secondary amine with ethylene oxide. The synthesis of related structures, such as N-(2-hydroxyethyl)isonicotinamide and N,N-bis(2-hydroxyethyl)isonicotinamide, demonstrates the feasibility of incorporating the hydroxyethyl motif onto the isonicotinamide core. nih.govchemicalbook.comnih.gov

The isonicotinamide scaffold can serve as a core for building more complex molecules, such as dipeptide derivatives, which are of interest for their potential biological activities. mdpi.com The synthesis of these conjugates is typically achieved using solution-phase peptide synthesis methods. mdpi.comnih.gov

A general route involves first synthesizing a base dipeptide hydrazide, such as N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide. mdpi.comnih.govsemanticscholar.org This key intermediate is prepared by coupling nicotinic acid with a glycine ethyl ester, followed by reaction with hydrazine hydrate. semanticscholar.org This dipeptide hydrazide can then be reacted with various electrophiles to create a library of derivatives. For example, it can be reacted with aldehydes to form hydrazones, or with isocyanates and isothiocyanates to generate further functionalized dipeptides. mdpi.comnih.gov These derivatives can subsequently be cyclized to form heterocyclic systems like oxazolidine and thiazolidine. mdpi.comnih.gov Solid-phase synthesis techniques can also be employed to incorporate the isonicotinamide motif into larger peptide chains, offering a streamlined approach for creating diverse peptide conjugates. nih.gov

Parent CompoundReactantResulting Derivative ClassReference
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide (B372718)Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde)Hydrazones nih.gov, mdpi.com
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamideIsocyanates (e.g., phenylisocyanate)Semicarbazide-type adducts nih.gov, mdpi.com
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamideIsothiocyanates (e.g., methylisothiocyanate)Thiosemicarbazide-type adducts nih.gov, mdpi.com
Semicarbazide/Thiosemicarbazide AdductsChloroacetic AcidOxazolidine/Thiazolidine derivatives nih.gov, mdpi.com

Modifying the pyridine (B92270) ring of the isonicotinamide scaffold is a key strategy for fine-tuning the molecule's physicochemical and pharmacological properties. The position and nature of substituents on the pyridine ring can significantly impact its electronic character and biological activity. nih.gov

The pyridine ring is electron-deficient by nature. Introducing electron-donating groups, such as methoxy groups, can enhance its electron-rich character, making it more reactive in certain transformations. acs.org Conversely, electron-withdrawing groups can decrease its reactivity. The substitution pattern is crucial; analysis of approved pharmaceuticals shows a preference for substitution at the 2-, 3-, and 5-positions of the pyridine ring. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis Considerations for N-Substituted Isonicotinamides

The synthesis of N-substituted isonicotinamides, including compounds like this compound, is increasingly benefiting from the adoption of biocatalytic and chemo-enzymatic strategies. These approaches are gaining attention as they offer greener, more efficient, and highly selective alternatives to traditional chemical methods. frontiersin.org Biocatalyst-mediated processes can be conducted under mild reaction conditions, often in a single step, which contrasts with conventional methods that may require high temperatures and significant energy consumption. frontiersin.orgnih.gov

Enzymes, particularly lipases and amidases, are powerful tools for the formation of the crucial amide bond in these molecules. rsc.orgmdpi.com Lipases, which are typically involved in hydrolysis reactions in nature, can be effectively used to catalyze amidation in non-aqueous environments. mdpi.com One of the most widely used and effective biocatalysts for this purpose is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym® 435. rsc.orgmdpi.comrsc.org

The general enzymatic approach for synthesizing N-substituted isonicotinamides involves the reaction of an isonicotinic acid ester (e.g., methyl isonicotinate) with a desired amine. The use of an ester as the acyl donor is critical for the activity of most lipase-catalyzed aminolysis reactions. rsc.org This process, known as aminolysis, yields the target amide and an alcohol as a byproduct. Research on related nicotinamide derivatives has demonstrated that this method can lead to high product yields, often exceeding 80%, in relatively short reaction times when performed in continuous-flow microreactors. rsc.org

Key parameters that influence the success of these enzymatic syntheses include the choice of solvent, reaction temperature, and the stability of the enzyme. Environmentally friendly solvents like tert-amyl alcohol have been successfully used as reaction media. rsc.org The optimal temperature for these reactions is typically investigated to balance enzyme activity and stability, with studies showing maximal yields at temperatures around 50°C. rsc.org A significant advantage of using immobilized enzymes like CALB is their reusability, which can lower production costs. rsc.org

Another biocatalytic strategy involves the use of nitrile-metabolizing enzymes to produce the isonicotinamide core structure. Enzymes such as nitrilase can convert 4-cyanopyridine directly into isonicotinic acid, a key precursor. frontiersin.orgnih.gov Alternatively, nitrile hydratase can convert the same substrate into isonicotinamide. nih.gov This biological conversion can be the first step in a chemo-enzymatic pathway, where the enzymatically produced isonicotinic acid is then coupled with the desired amine using either chemical methods or a second enzymatic step, such as the lipase-catalyzed amidation described previously.

The following table summarizes findings from studies on the enzymatic synthesis of analogous amide compounds, illustrating the typical conditions and outcomes.

EnzymeSubstratesSolventTemperature (°C)Reaction TimeConversion/YieldReference
Novozym® 435 (CALB)Methyl nicotinate + Various aminestert-Amyl alcohol5035 min (Flow reactor)81.6–88.5% Yield rsc.org
Candida antarctica Lipase B (CALB)Octanoic acid + BenzylamineCyclopentyl methyl ether (CPME)6030 min>99% Conversion mdpi.com
Nitrilase from Z. galactanivorans4-CyanopyridineAqueous bufferNot specified3 h1.79 M product frontiersin.org
Rhodococcus rhodochrous J1 (Nitrilase)3-CyanopyridineAqueous bufferNot specifiedNot specified100% Yield (Nicotinic acid) nih.gov

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions. For instance, a chiral alcohol intermediate could be resolved using a lipase-catalyzed transesterification, followed by standard chemical steps to complete the synthesis of a complex N-substituted isonicotinamide. This integration allows for the creation of complex molecules with high purity and stereoselectivity, which can be challenging to achieve through purely chemical routes. mdpi.com The development of such multi-step, one-pot processes, where enzymatic and chemical catalysts work in tandem, represents a frontier in the sustainable synthesis of pharmaceutical compounds.

Biological Activity Mechanisms and in Vitro Evaluation of N 2 2 Hydroxy Ethylamino Ethyl Isonicotinamide Derivatives

In Vitro Antimicrobial and Antifungal Activity Studies of Isonicotinamide (B137802) Derivatives

The antimicrobial and antifungal potential of isonicotinamide derivatives is a field of active research. Studies have investigated their efficacy against a variety of pathogenic microorganisms, revealing promising avenues for the development of new anti-infective agents.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of nicotinamide (B372718) derivatives has demonstrated their activity against both Gram-positive and Gram-negative bacteria. A study on novel dipeptide derivatives based on a closely related compound, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, revealed notable antimicrobial effects. The synthesized compounds were tested against a panel of bacteria, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The parent compound in this series, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide, exhibited activity against both bacterial species. acs.orgnih.gov

The study highlighted that modifications to the core structure could modulate the antibacterial potency. For instance, the introduction of different substituents led to varying degrees of inhibition, underscoring the importance of the chemical structure in determining antibacterial efficacy. nih.gov

Table 1: Antibacterial Activity of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide and Its Derivatives

Compound Test Organism Inhibition Zone (mm)
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide Bacillus subtilis 14
Escherichia coli 13
Hydrazone derivative 5 Bacillus subtilis 12
Oxazolidine derivative 9 Bacillus subtilis 12

Assessment Against Fungal Strains

In addition to their antibacterial properties, isonicotinamide derivatives have been assessed for their efficacy against various fungal strains. The aforementioned study on dipeptide derivatives of nicotinamide also explored their antifungal potential. The parent compound, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide, was tested against Candida albicans, a common pathogenic yeast. The results indicated that this compound possesses antifungal activity. acs.orgnih.gov

Further derivatization of the parent compound yielded molecules with varied antifungal profiles, suggesting that specific structural features are crucial for potent antifungal action. nih.gov

Table 2: Antifungal Activity of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide and Its Derivative

Compound Test Organism Inhibition Zone (mm)
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide Candida albicans 12
Oxazolidine derivative 9 Candida albicans 12

Determination of Minimum Inhibitory Concentrations (MIC)

To quantify the antimicrobial and antifungal potency of these derivatives, Minimum Inhibitory Concentration (MIC) values were determined. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. For the dipeptide derivatives of nicotinamide, MIC values were established against the tested bacterial and fungal strains. nih.gov

The parent compound, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide, exhibited an MIC of 160 µg/mL against Bacillus subtilis, Escherichia coli, and Candida albicans. acs.org Some of its derivatives showed similar MIC values, indicating a comparable level of potency. acs.orgnih.gov These findings are crucial for understanding the concentration-dependent activity of these compounds and for guiding further structural optimization to enhance their efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide and Its Derivatives

Compound Bacillus subtilis (µg/mL) Escherichia coli (µg/mL) Candida albicans (µg/mL)
N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)nicotinamide 160 160 160
Hydrazone derivative 5 160 - -
Oxazolidine derivative 9 160 - 160

Enzyme Modulation and Inhibition Mechanisms by Isonicotinamide Derivatives

Beyond their direct antimicrobial effects, isonicotinamide derivatives have been investigated for their ability to modulate the activity of specific enzymes, which can be a key mechanism in their therapeutic action.

Urease Enzyme Inhibition Investigations

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria. Studies on synthetic nicotinic and isonicotinic thiosemicarbazides have demonstrated their potential as urease inhibitors. nih.gov

These studies have shown that the inhibitory activity is dependent on the structure of the derivative, including the position of substituents and the nitrogen atom in the pyridine (B92270) ring. nih.gov While specific data on the urease inhibitory activity of N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide is not available in the reviewed literature, the general findings for related isonicotinamide structures suggest that this class of compounds warrants further investigation for urease inhibition. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme. nih.govmdpi.com

H+/K+-ATPase Inhibition Mechanisms in Nicotinamide Derivatives

The proton pump, H+/K+-ATPase, is the primary enzyme responsible for gastric acid secretion. Its inhibition is a key therapeutic strategy for acid-related gastrointestinal disorders. Research has identified nicotinamide derivatives as a class of gastric H+/K+-ATPase inhibitors. acs.orgnih.govnih.gov

These compounds typically act as prodrugs that are converted to their active forms in the acidic environment of the parietal cells. acs.orgnih.gov The active form then inhibits the H+/K+-ATPase, leading to a reduction in gastric acid secretion. Structure-activity relationship studies have shown that the nature of the N-substituent on the nicotinamide ring plays a crucial role in the inhibitory potency. acs.orgnih.gov Although specific studies on the H+/K+-ATPase inhibitory activity of this compound were not found, the established activity of other N-substituted nicotinamide derivatives suggests a potential for this compound and its analogs to act as inhibitors of this enzyme.

Poly(ADP-ribose) Polymerase (PARP) Modulation and its Biological Implications

There are currently no available studies describing the modulation of Poly(ADP-ribose) Polymerase (PARP) enzymes by this compound. PARP enzymes are critical for cellular processes, particularly DNA repair and programmed cell death. The modulation of PARP, typically through inhibition, is a significant area of research, especially in oncology. Synthetic lethal strategies using PARP inhibitors have been developed for cancers with specific DNA repair deficiencies. nih.gov However, the effect of this compound on PARP activity has not been reported.

Table 1. PARP Modulatory Activity of this compound
TargetAssay TypeActivity (e.g., IC50)Reference
PARP-1Enzymatic Inhibition AssayNo data availableN/A
PARP-2Enzymatic Inhibition AssayNo data availableN/A

Receptor Binding and Signaling Pathway Modulation

No pharmacological data is available that profiles the ligand activity of this compound at adenosine (B11128) receptors, including the A2A subtype. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.gov Ligand activity profiling typically involves binding assays to determine affinity (Kd or Ki) and functional assays to characterize compounds as agonists, antagonists, or allosteric modulators. nih.govrevvity.com Without such studies, the interaction of this compound with the adenosine A2A receptor remains uncharacterized.

Table 2. Adenosine A2A Receptor Binding Profile of this compound
ReceptorAssay TypeBinding Affinity (Ki/Kd)Functional ActivityReference
Human A2ARadioligand BindingNo data availableNo data availableN/A

There is no published research on the activity of this compound as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR, another GPCR, is a crucial regulator of extracellular calcium homeostasis. nih.govnih.gov It can be targeted by allosteric modulators that either enhance (positive allosteric modulators, or calcimimetics) or inhibit (negative allosteric modulators, or calcilytics) the receptor's sensitivity to calcium. nih.govresearchgate.net The potential for this compound to act in such a capacity has not been investigated.

Table 3. CaSR Allosteric Modulation by this compound
Modulator TypeAssay TypePotency (EC50/IC50)CooperativityReference
Positive/NegativeInositol Phosphate (B84403) AccumulationNo data availableNo data availableN/A

Cellular and Molecular Biological Investigations of this compound Interactions

Scientific literature lacks studies exploring the interactions between this compound and pathways related to oxidative stress. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Key cellular defense pathways, such as the Nrf2-ARE pathway, are activated in response to oxidative stress. mdpi.com While some studies have investigated the effects of related chemical moieties like nicotinamide on cellular metabolism under oxidative stress, no specific data exist for this compound itself.

The ability of this compound to modulate Histone Acetyltransferase (HAT) activity and thereby exert epigenetic effects has not been evaluated in any published study. HATs are enzymes that catalyze the acetylation of histone proteins, a key post-translational modification that generally leads to a more relaxed chromatin structure and increased gene transcription. nih.gov The inhibition or activation of HATs is a field of therapeutic interest for various diseases, including cancer. nih.gov However, the role of this compound in this epigenetic mechanism is unknown. biorxiv.org

Table 4. Histone Acetyltransferase (HAT) Activity Modulation by this compound
HAT EnzymeAssay TypeModulatory EffectPotency (IC50/EC50)Reference
p300/CBPEnzymatic AssayNo data availableNo data availableN/A
GCN5/PCAFEnzymatic AssayNo data availableNo data availableN/A

Chemoproteomic Approaches to Elucidate Target Interactions and Mechanism of Action

Chemoproteomics serves as a powerful toolset for the identification of protein targets of bioactive compounds and the elucidation of their mechanisms of action. These approaches typically involve the use of chemical probes derived from the compound of interest to capture and identify interacting proteins from complex biological samples, such as cell lysates or tissues. Subsequent analysis by mass spectrometry allows for the identification of these protein targets, providing crucial insights into the compound's mode of action.

Common chemoproteomic strategies include:

Affinity-based proteomics: This method utilizes a modified version of the compound that is immobilized on a solid support (e.g., beads) to "pull down" its binding partners from a proteome.

Activity-based protein profiling (ABPP): ABPP employs reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of a compound's inhibitory activity across a large portion of the proteome.

Photoaffinity labeling: In this technique, a photoreactive group is incorporated into the compound's structure. Upon UV irradiation, this group forms a covalent bond with nearby interacting proteins, enabling their subsequent identification.

Despite the utility of these methods, a thorough search of scientific databases reveals a lack of specific studies applying chemoproteomic approaches to this compound. Consequently, its direct protein targets and the intricate molecular pathways it may modulate are yet to be discovered. Such studies would be invaluable in understanding its pharmacological effects and potential therapeutic applications.

Assessment of Antioxidant Capacity

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in numerous diseases. The antioxidant capacity of a chemical compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Several in vitro assays are commonly employed to determine this capacity.

Standard methods for assessing antioxidant capacity include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that results in a colored product.

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

A comprehensive review of the existing literature indicates that the antioxidant capacity of this compound has not been evaluated using these or other standard antioxidant assays. Therefore, no data is currently available to quantify its potential to act as a free radical scavenger or an inhibitor of oxidative processes. Future research focusing on these in vitro evaluations is necessary to determine if this compound possesses antioxidant properties.

Advanced Analytical Methodologies for the Characterization of N 2 2 Hydroxy Ethylamino Ethyl Isonicotinamide

Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom within the molecule.

For N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the isonicotinamide (B137802) ring and the aliphatic side chain. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-9.0 ppm) as doublets, reflecting their distinct electronic environments. The protons on the ethylenediamine (B42938) and ethanolamine (B43304) fragments of the side chain would appear more upfield. For instance, the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) would likely resonate around δ 3.6-3.8 ppm, while those adjacent to nitrogen atoms would appear in the δ 2.5-3.5 ppm range. The protons of the N-H and O-H groups would produce broad signals whose chemical shifts are dependent on solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (δ 165-175 ppm). Carbons of the pyridine ring would resonate in the aromatic region (δ 120-155 ppm). The aliphatic carbons of the side chain would appear in the upfield region (δ 40-70 ppm), with the carbon bearing the hydroxyl group showing a characteristic shift around δ 60 ppm. oregonstate.edulibretexts.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Position (Structure Specific)Predicted ¹H-NMR Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C-NMR Shift (δ, ppm)
Pyridine C2, C6~8.7Doublet (d)~150
Pyridine C3, C5~7.8Doublet (d)~121
Pyridine C4--~142
Amide C=O--~166
-CO-NH-CH₂-~3.5Quartet (q)~40
-NH-CH₂-CH₂-NH-~2.8Triplet (t)~50
-NH-CH₂-CH₂-OH~2.7Triplet (t)~53
-CH₂-OH~3.7Triplet (t)~61
-NH- (Amide)~8.2Broad Triplet (br t)-
-NH- (Amine)Variable (Broad)Broad Singlet (br s)-
-OHVariable (Broad)Broad Singlet (br s)-

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When exposed to infrared radiation, the bonds within this compound will vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

Key expected absorption bands include a strong, broad peak between 3200-3550 cm⁻¹ corresponding to the O-H stretch of the alcohol and N-H stretches of the secondary amine and amide. The carbonyl (C=O) stretching of the secondary amide group is anticipated to produce a very strong and sharp absorption around 1650-1680 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1500-1600 cm⁻¹ region. C-N stretching vibrations for the amines and amide will appear in the 1000-1350 cm⁻¹ range, while the C-O stretch of the primary alcohol should be visible around 1050 cm⁻¹. ucla.edunih.govwpmucdn.com

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the isonicotinamide moiety. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region. orientjchem.org It is expected that this compound will show a maximum absorption wavelength (λmax) around 250-270 nm, corresponding to the π → π* electronic transitions within the aromatic pyridine ring system. sielc.comacs.org This property is particularly useful for quantitative analysis using UV-based detectors in techniques like HPLC.

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3550Strong, Broad
N-H (Amide & Amine)Stretching3200 - 3500Medium, Broad
C-H (Aromatic)Stretching3010 - 3100Medium
C-H (Aliphatic)Stretching2850 - 2960Medium
C=O (Amide)Stretching1650 - 1680Strong, Sharp
C=C, C=N (Aromatic Ring)Stretching1500 - 1600Medium
N-H (Amide II)Bending1510 - 1570Medium
C-NStretching1000 - 1350Medium
C-O (Alcohol)Stretching~1050Strong

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₀H₁₅N₃O₂), the calculated monoisotopic mass is 209.1164 Da. In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 210.1237.

High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition, C₁₀H₁₆N₃O₂⁺. fiveable.me This capability is essential for confirming the molecular formula and distinguishing the compound from other potential isomers. copernicus.orgcopernicus.org

The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. A common fragmentation pathway for amides is the cleavage of the amide N-CO bond. nih.govunl.ptrsc.org This would lead to the formation of the isonicotinoyl cation at m/z 106.04. Other significant fragments would likely arise from cleavages along the aliphatic chain, such as the loss of the hydroxyethyl (B10761427) group or cleavages at the C-C and C-N bonds of the ethylenediamine linker. whitman.eduresearchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

IonProposed Structure / OriginPredicted m/z
[M+H]⁺Protonated Parent Molecule210.12
[C₆H₄NO]⁺Isonicotinoyl cation (cleavage of amide C-N bond)106.04
[M+H - C₂H₅NO]⁺Loss of hydroxyethylamine151.09
[C₈H₁₁N₂O]⁺Loss of ethylamine (B1201723)151.09
[C₄H₁₀N₂O]⁺Side chain fragment102.08

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile organic compounds. Given the polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. ijarsct.co.in

A typical RP-HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a slightly acidic or neutral pH to ensure consistent ionization of the amine groups) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The use of a buffer is critical for achieving sharp, symmetrical peaks for basic compounds. researchgate.net Detection would be performed using a UV detector set at the compound's λmax (e.g., ~260 nm).

Method validation would be conducted according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. libretexts.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase due to the polar nature of the compound. utexas.edu

The mobile phase, or eluent, would need to be optimized to achieve good separation between the starting materials, the product, and any by-products. Given the compound's polarity, a mixture of a polar solvent like methanol or ethanol (B145695) and a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) would likely be effective. chemistryhall.comlibretexts.org For example, a mobile phase system of dichloromethane:methanol (e.g., 9:1 v/v) with a small amount of ammonia (B1221849) to reduce tailing of the basic amine spots could be a good starting point.

The spots can be visualized under a UV lamp (at 254 nm) due to the UV-active pyridine ring. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components of the reaction mixture. A successful reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

X-Ray Diffraction and Crystallographic Studies for Solid-State Molecular Structure Determination

As of the latest available data, specific X-ray diffraction and crystallographic studies for the compound this compound have not been reported in publicly accessible scientific literature. A comprehensive search of chemical and crystallographic databases reveals no published single-crystal or powder X-ray diffraction data that would allow for a detailed analysis of its solid-state molecular structure.

Therefore, crucial crystallographic information such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound remains undetermined. The elucidation of these parameters through experimental means is a prerequisite for a thorough understanding of the compound's three-dimensional arrangement in the solid state. Such studies would provide invaluable insights into its molecular geometry, conformation, and the nature of its intermolecular interactions, including hydrogen bonding patterns.

While crystallographic data is not available for the specific title compound, research on structurally related isonicotinamide derivatives has utilized X-ray diffraction to determine their molecular structures. These studies underscore the importance of this technique in establishing structure-property relationships within this class of compounds. However, due to the unique structural features of this compound, direct extrapolation of data from these related molecules is not feasible for an accurate representation of its solid-state characteristics.

Further research, involving the successful crystallization of this compound and subsequent analysis by X-ray diffraction, is necessary to provide the empirical data required for a complete solid-state characterization.

Structure Activity Relationships Sar and Structural Determinants of Biological Function for N 2 2 Hydroxy Ethylamino Ethyl Isonicotinamide Analogs

Correlating Structural Motifs with Antimicrobial Potency and Specificity

The antimicrobial potential of isonicotinamide (B137802) derivatives is significantly influenced by the structural motifs attached to the core scaffold. Research has shown that incorporating different heterocyclic systems and functional groups can modulate both the potency and the spectrum of activity against various bacterial and fungal strains. researchgate.netmdpi.com

For instance, the introduction of a triazole nucleus to the isonicotinamide structure has been a strategy to develop compounds with notable antimicrobial properties. researchgate.net The specific substitutions on the appended phenyl ring of the triazole moiety play a critical role in determining the level of activity. Similarly, the synthesis of nicotinamide (B372718) derivatives through the coupling of aromatic carboxylic acids and amines has yielded compounds with potent antifungal activity against Candida albicans, including fluconazole-resistant strains. nih.govnih.gov A rudimentary SAR study on these derivatives revealed that the position of substituents, such as amino and isopropyl groups on an aniline (B41778) moiety, was critical for their antifungal efficacy. nih.govnih.gov Moving a meta-isopropyl group to the ortho-position, for example, led to a complete loss of activity. nih.gov

Compound/Analog StructureTarget Microorganism(s)Key SAR FindingsReference(s)
N-[5-(substituted-phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide derivativesVarious bacteria and fungiThe nature of the substituent on the phenyl ring significantly impacts antimicrobial and anti-inflammatory activity. researchgate.net
2-amino-N-(3-isopropylphenyl)nicotinamideCandida albicans (including fluconazole-resistant strains)The meta-position of the isopropyl group and the ortho-position of the amino group on the aniline ring are crucial for high potency. Para-substitution is tolerated but reduces potency, while ortho-substitution of the isopropyl group abolishes activity. nih.govnih.gov
QuinolinequinonesGram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis), Candida speciesThe presence and position of an ester group are important for antibacterial activity, particularly against Gram-positive strains. mdpi.com
Isonicotinic acid hydrazide derivativesVarious bacteria and fungiModifications of the hydrazide moiety lead to significant variations in the antimicrobial spectrum and potency. researchgate.net

Influences of Substituent Variations on Enzyme Inhibition Profiles and Efficiency

The isonicotinamide scaffold is a well-established pharmacophore for designing enzyme inhibitors, acting as a mimic of the nicotinamide portion of the cofactor NAD+. mdpi.comnih.gov Variations in substituents on this scaffold can profoundly affect the inhibition profiles and efficiency against various enzymes, such as Nicotinamide N-methyltransferase (NNMT) and Poly(ADP-ribose) polymerases (PARPs).

In the context of NNMT inhibition, SAR studies have identified key structural features that govern potency. For nicotinamide (NAM) analogs, small substituents on the pyridine (B92270) ring are generally favored. nih.gov For instance, a methylamine (B109427) group at the 6-position resulted in a potent analog, while larger groups like ethylamine (B1201723) or dimethylamine (B145610) were inactive. nih.gov Similarly, for another class of NNMT inhibitors, computer-based docking studies revealed that quinolinium-based scaffolds showed very low micromolar inhibition, and the predicted binding orientation highlighted essential chemical features for protein-ligand interactions. nih.govsci-hub.ru The introduction of electron-withdrawing groups (EWGs) on aromatic rings linked to the nicotinamide mimetic can also have a striking effect. A para-cyano-substituted styrene-based inhibitor was identified as a highly potent NNMT inhibitor, with modeling studies suggesting that the cyano group forms crucial hydrogen bonds with serine residues in the binding pocket. nih.gov

For PARP inhibitors, the researchgate.netnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold has been reported as a versatile nicotinamide mimic. nih.gov The substitution pattern on the TBT core determines the selectivity towards different PARP family members. For example, 3-amino derivatives were potent inhibitors of mono-ARTs like PARP10 and PARP12, whereas a hydroxy derivative showed selectivity for the poly-ART PARP2. nih.gov The design of nicotinamide derivatives as histone deacetylase (HDAC) inhibitors has also been explored, with specific analogs showing potent activity against the HDAC3 isoform. rsc.org

Scaffold/Analog SeriesTarget EnzymeKey SAR FindingsIC₅₀ ValuesReference(s)
6-Substituted Nicotinamide AnalogsNNMTSmall substituents are preferred. Methylamine at the 6-position is optimal; larger groups (ethylamine, dimethylamine) are not tolerated.pIC₅₀ = 6.0 for methylamine analog nih.gov
Styrene-based Nicotinamide MimicsNNMTElectron-withdrawing groups (EWGs) on the aromatic ring enhance potency. A para-cyano group is particularly effective.3.7 nM for para-cyano analog nih.gov
Quinolinium AnaloguesNNMTThe quinolinium scaffold provides a potent core for NNMT inhibition.~ 1 µM nih.govsci-hub.ru
researchgate.netnih.govnih.govTriazolo[3,4-b]benzothiazole (TBT) DerivativesPARPsSubstitution at the 3-position dictates selectivity. 3-amino derivatives inhibit mono-ARTs (e.g., PARP10), while a hydroxy derivative inhibits poly-ARTs (e.g., PARP2).7.8 nM for PARP10 inhibitor nih.gov
Nicotinamide DerivativesHDAC3Specific substitutions on the nicotinamide scaffold led to potent and selective HDAC3 inhibition.0.694 µM for the most potent analog rsc.org

Stereochemical Considerations in Ligand-Receptor Interactions and Biological Response

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and it plays a pivotal role in the activity of chiral drugs. nih.gov For analogs of N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide that possess chiral centers, the spatial arrangement of atoms can significantly influence their interaction with protein targets and, consequently, their biological response. Although specific stereochemical studies on this compound itself are not widely reported, principles derived from other chiral molecules are directly applicable.

The differential activity of enantiomers arises because biological targets, such as enzymes and receptors, are themselves chiral. This leads to the formation of diastereomeric complexes between the target and the different enantiomers of a ligand, which can have different binding affinities and stabilities. nih.gov For instance, in a study of nature-inspired antimalarial compounds, it was found that only the isomers with a specific stereochemistry, (5S, αS), displayed significant activity. nih.gov This suggested that a stereoselective uptake mechanism, potentially mediated by an L-amino acid transport system, was responsible for the enhanced biological activity of the natural isomers. nih.gov

Deriving General Principles for Isonicotinamide Scaffold Optimization for Target Selectivity

Optimizing the isonicotinamide scaffold for selectivity towards a specific biological target requires a systematic approach based on the SAR principles discussed in the preceding sections. The goal is to introduce structural modifications that enhance interactions with the desired target while diminishing or eliminating interactions with off-target proteins.

Several general principles can be derived for the optimization of the isonicotinamide scaffold:

Exploiting the Ribose Pocket: Since the isonicotinamide moiety often acts as a nicotinamide mimic, substituents can be designed to extend into the adjacent ribose-binding pocket of the NAD+ binding site on enzymes. The nature of these substituents (e.g., their size, flexibility, and hydrogen bonding capacity) can be tailored to match the specific topology of the target enzyme's pocket, thereby enhancing both potency and selectivity.

Modulating Physicochemical Properties: Target selectivity can be achieved by fine-tuning the physicochemical properties of the analogs. For instance, to develop peripherally selective cannabinoid receptor agonists, a strategy involved replacing a sulfonate linker with a sulfonamide. This modification added a hydrogen bond donor, lowered the lipophilicity (cLogP), and increased the topological polar surface area (TPSA), all of which are changes that favor peripheral restriction. mdpi.com

Scaffold Hopping and Bioisosteric Replacement: When the existing scaffold has limitations, scaffold hopping can be a powerful strategy to identify novel core structures with improved properties. rsc.org The researchgate.netnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold serves as an excellent example of a successful nicotinamide mimic that offers new vectors for substitution, allowing for the development of highly potent and selective PARP inhibitors. nih.gov Bioisosteric replacement of the amide group or other functional parts of the molecule can also lead to analogs with different selectivity profiles.

Structure-Based Design: Utilizing X-ray crystal structures of the target protein in complex with inhibitors allows for rational, structure-based design. nih.govnih.gov By visualizing the binding mode, medicinal chemists can design modifications that introduce favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with specific residues in the target's active site that are not present in off-target proteins. nih.gov This approach was used to understand the high potency of a cyano-substituted NNMT inhibitor, which was predicted to form specific hydrogen bonds within the binding site. nih.gov

By integrating these principles, the isonicotinamide scaffold can be systematically optimized to generate next-generation therapeutic agents with high target selectivity and improved pharmacological properties.

Future Research Directions and Translational Perspectives for N 2 2 Hydroxy Ethylamino Ethyl Isonicotinamide Research

Development of Novel and Sustainable Synthetic Routes for the Compound and its Analogs

The advancement of N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide and its analogs is contingent upon the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional methods for creating amide bonds often rely on stoichiometric activating reagents that are expensive and generate significant waste. nih.gov Future research must pivot towards green and sustainable chemistry principles.

A primary avenue of exploration is the application of biocatalysis. The use of enzymes, such as lipases like Novozym® 435 from Candida antarctica, offers a powerful alternative to chemical catalysis, providing high catalytic efficiency and stereoselectivity under mild reaction conditions. nih.gov Furthermore, integrating biocatalysis with continuous-flow microreactor technology can dramatically reduce reaction times and improve yields, representing a promising strategy for the scalable synthesis of isonicotinamide (B137802) derivatives. nih.gov Other green techniques, such as synthesis via sonication or the use of molecular sieves, have also proven effective in shortening reaction times and increasing yields for related structures. researchgate.net These approaches avoid the harsh conditions and hazardous reagents associated with conventional methods. researchgate.net

Future synthetic research should focus on adapting these sustainable methods for the production of this compound, creating a blueprint for efficient and environmentally responsible manufacturing.

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

Methodology Advantages Disadvantages Relevance for Future Synthesis
Traditional Chemical Synthesis Well-established protocols Relies on stoichiometric activating reagents, generates significant waste, can require harsh conditions. nih.gov Baseline for comparison; improvement is necessary.
Biocatalysis (Enzymatic) High catalytic efficiency and stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov Enzyme stability and cost can be a factor. High potential for green synthesis of the target compound and its chiral analogs.
Continuous-Flow Technology Shorter reaction times, increased yields, improved process control and scalability. nih.gov Requires specialized equipment. Ideal for integrating with biocatalysis for efficient and sustainable large-scale production. nih.gov

| Green Chemistry Methods (e.g., Sonication) | Shorter reaction times, higher yields, avoids harsh reagents and temperatures. researchgate.net | Scalability may be a concern for some methods. | Promising for developing efficient lab-scale and potentially industrial-scale syntheses. |

Identification of Unexplored Biological Targets and Signaling Pathways Responsive to Isonicotinamide Derivatives

While the specific biological targets of this compound are unknown, the broader class of isonicotinamide and nicotinamide (B372718) derivatives has been shown to interact with a diverse range of proteins crucial to disease pathogenesis. This provides a fertile ground for hypothesis-driven target identification studies.

Research on various derivatives has revealed activities against multiple target classes:

Enzymes in Metabolism and Biosynthesis: Isonicotinic acid hydrazide derivatives have been found to target enoyl reductase (InhA), an essential enzyme in mycobacterial cell wall development. nih.gov Other nicotinamide analogs can be metabolized by the NAD salvage pathway enzymes (NAMPT and NMNAT1) into unnatural NAD derivatives that potently inhibit IMPDH, a key enzyme in nucleotide biosynthesis, showing promise in treating neuronal cancers. nih.gov

Protein Kinases: Certain nicotinamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a critical mediator of angiogenesis in cancer. mdpi.comsemanticscholar.org

Epigenetic Regulators: Novel nicotinamide compounds have demonstrated inhibitory activity against histone deacetylase-3 (HDAC3), an important target in oncology. rsc.org

Future investigations should therefore involve systematic screening of this compound against panels of these and other target classes, such as kinases, metabolic enzymes, and epigenetic modifiers. Identifying a primary target will enable detailed studies into the downstream signaling pathways modulated by the compound, such as the MAPK and NFκB pathways, which are often linked to inflammation and cell survival. nih.gov

Table 2: Potential Biological Target Classes for Isonicotinamide Derivatives

Target Class Specific Example(s) Associated Disease Area Reference(s)
Metabolic Enzymes Enoyl reductase (InhA) Tuberculosis nih.gov
IMPDH, NAMPT Cancer nih.gov
Receptor Tyrosine Kinases VEGFR-2 Cancer mdpi.comsemanticscholar.org
Epigenetic Modifiers Histone Deacetylase 3 (HDAC3) Cancer rsc.org

Advancements in Computational Design and Prediction for Rational Compound Discovery

Computational chemistry and in silico modeling are indispensable tools for accelerating drug discovery and reducing reliance on costly and time-consuming empirical screening. For this compound, these methods offer a clear path forward for rational analog design and optimization.

Future research should employ a multi-faceted computational approach:

Machine Learning (ML): Advanced ML models can be trained on large datasets of existing isonicotinamide derivatives to predict the biological activity of novel, virtual compounds against specific targets. nih.gov This allows for the rapid in silico screening of vast virtual libraries to prioritize candidates for synthesis.

Molecular Docking: Once a biological target is identified (as described in 7.2), molecular docking studies can predict the binding mode and affinity of this compound within the target's active site. nih.govmdpi.com This structural insight is crucial for designing modifications that enhance potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound-target complex over time, confirming the stability of the binding interactions predicted by docking. mdpi.comsemanticscholar.org

ADMET Prediction: In silico models are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.com This early-stage assessment helps to eliminate compounds with unfavorable pharmacokinetic profiles, focusing resources on candidates with a higher probability of success.

By integrating these computational strategies, researchers can create a highly efficient discovery pipeline, moving from the initial hit compound to optimized leads with desired potency and drug-like properties. semanticscholar.org

Table 3: Key Computational Tools in Rational Drug Design

Computational Tool Application in Compound Discovery Specific Outcome Reference(s)
Machine Learning Screening virtual libraries to predict biological activity. Prioritized list of compounds for synthesis and testing. nih.gov
Molecular Docking Predicting the binding pose and affinity of a ligand to its target protein. Understanding of key binding interactions; basis for rational design. nih.govmdpi.comsemanticscholar.org
Molecular Dynamics (MD) Simulations Assessing the stability and dynamics of the ligand-protein complex. Confirmation of binding mode stability; insight into dynamic interactions. mdpi.comsemanticscholar.org

| In Silico ADMET | Predicting pharmacokinetic and toxicity properties. | Early identification of compounds with poor drug-likeness. | mdpi.com |

Integration of Multi-Omics Data in Comprehensive Mechanism of Action Studies

To fully comprehend the biological impact of this compound, future research must look beyond a single target and embrace a systems-biology perspective. The integration of multi-omics data provides an unbiased, holistic view of the cellular response to a compound, revealing its full mechanism of action and potentially uncovering novel targets or off-target effects. nih.gov

A comprehensive study would involve treating a relevant cellular model (e.g., a cancer cell line) with the compound and subsequently performing a suite of omics analyses:

Transcriptomics (RNA-Seq): To identify all genes whose expression is significantly up- or down-regulated following treatment. This can reveal the broader signaling pathways and cellular processes affected by the compound. nih.gov

Proteomics: To quantify changes in the levels of thousands of proteins, providing a direct link between gene expression changes and functional cellular machinery. nih.govresearchgate.net

Phosphoproteomics: To specifically identify changes in protein phosphorylation, which is a key indicator of altered signaling pathway activity (e.g., kinase signaling). researchgate.net

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct a high-resolution network of the molecular events triggered by N-[2-(2-Hydroxy-ethylamino-ethyl]-isonicotinamide. nih.gov This approach can confirm on-target activity, identify unexpected off-target effects, and provide a comprehensive safety and efficacy profile that is crucial for translational development. nih.gov

Table 4: Role of Different Omics Technologies in Mechanism of Action Studies

Omics Technology Level of Analysis Key Information Provided Reference(s)
Transcriptomics mRNA Genome-wide changes in gene expression; identification of affected pathways. nih.gov
Proteomics Protein Global changes in protein abundance; functional validation of transcriptomic data. nih.govresearchgate.net
Phosphoproteomics Protein Phosphorylation Direct measurement of signaling pathway activation/inhibition. researchgate.net

| Metabolomics | Metabolites | Functional impact on cellular metabolism and bioenergetics. | mdpi.com |

Q & A

Q. What established synthetic routes exist for N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves amide coupling between isonicotinic acid derivatives and ethylenediamine analogs. Key steps include:

  • Reagent Selection : Use carbodiimides (e.g., EDC/HOBt) for efficient activation of the carboxylic acid group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, methanol/chloroform gradients) or recrystallization for purity.
  • Design of Experiments (DOE) : Apply factorial design to optimize variables (e.g., stoichiometry, temperature) and maximize yield .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on peaks for the hydroxyethylamino group (δ 3.4–3.6 ppm) and pyridine ring (δ 8.6–8.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]+^+ at m/z 252.1).
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (using Gaussian or ORCA) to confirm functional groups .

Q. How should researchers select a theoretical framework for studying the compound’s reactivity or biological activity?

Methodological Answer:

  • Link to Existing Theories : Align with concepts like hydrogen-bonding networks (for solubility) or ligand-receptor interactions (for bioactivity) .
  • Mechanistic Hypotheses : Use frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites .
  • Validation : Design experiments to test theoretical predictions (e.g., kinetic studies for reaction mechanisms) .

Advanced Research Questions

Q. How can researchers systematically address contradictions in published data on the compound’s physicochemical properties?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., logP, solubility) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Reproducibility Protocols : Standardize experimental conditions (e.g., pH, temperature) across labs to isolate variables .
  • Advanced Characterization : Use X-ray crystallography or dynamic light scattering (DLS) to resolve discrepancies in crystallinity or aggregation .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets or catalytic systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinases or enzymes) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
  • Machine Learning : Train models on existing bioactivity datasets to predict toxicity or ADMET properties .

Q. How can mechanistic studies be designed to elucidate the compound’s role in catalytic or biochemical pathways?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy under varying substrate concentrations to infer mechanism (e.g., Michaelis-Menten kinetics) .
  • Isotopic Labeling : Use 18O^{18}O- or 2H^{2}H-labeled analogs to trace metabolic or hydrolytic pathways .
  • In Situ Spectroscopy : Employ stopped-flow IR or Raman to capture transient intermediates .

Data Presentation and Validation

Q. What statistical and visualization tools are critical for analyzing dose-response or structure-activity relationship (SAR) data?

Methodological Answer:

  • Dose-Response Curves : Fit data to sigmoidal models (GraphPad Prism) to calculate EC50_{50}/IC50_{50} values .
  • SAR Heatmaps : Use Python (Matplotlib/Seaborn) to visualize substituent effects on activity .
  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area) to identify key SAR drivers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.